molecular formula C7H17NO B1581109 3-Isobutoxypropylamine CAS No. 32923-88-9

3-Isobutoxypropylamine

Cat. No. B1581109
CAS RN: 32923-88-9
M. Wt: 131.22 g/mol
InChI Key: REJGIEGOYWEWPR-UHFFFAOYSA-N
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Description

3-Isobutoxypropylamine, also known as IBPA, is an organic compound that has gained attention in scientific research for its potential application in various fields. This compound is a derivative of propylamine, which is a primary amine. The molecular formula of IBPA is C7H17NO, and its molecular weight is 131.22 g/mol.

Scientific Research Applications

LC and LC–MS/MS Studies in Pharmaceutical Analysis

  • Application: In pharmaceutical analysis, 3-Isobutoxypropylamine derivatives are identified as degradation products of acebutolol under various stress conditions. Liquid Chromatography (LC) and Mass Spectrometry (MS) techniques are employed to identify and characterize these degradation products without isolation from the reaction mixtures (Rakibe et al., 2018).

Organic and Medicinal Chemistry

  • Application: 3-Isobutoxypropylamine and its related structures are part of the isoxazolidine ring, a significant structure in medicinal chemistry. They are used in the synthesis of bioactive compounds and in total synthesis applications (Berthet et al., 2016).

Wine Chemistry and Analysis

  • Application: In wine chemistry, derivatives of 3-Isobutoxypropylamine, such as alkylmethoxypyrazines, are analyzed to determine their impact on wine aroma. Methods like stirbar sorptive extraction and gas chromatography-mass spectrometry are used for this purpose (Wen et al., 2018).

In Vivo Toxicity Studies

  • Application: 3-Isobutoxypropylamine derivatives are also explored in in vivo toxicity studies. These studies assess the cerebroprotective activity of novel compounds, like hydroxypyridine derivatives with 3-Isobutoxypropylamine, on animal models to understand their effectiveness in treating brain damage and neurological disorders (Belanov K.I. et al., 2022).

Synthesis of Industrial Relevance

  • Application: 3-Isobutoxypropylamine plays a role in the synthesis of industrially relevant compounds. It is used as an amine donor in transaminase-catalyzed reactions, which are crucial for producing high purity amines in an environmentally friendly manner (Dawood et al., 2018).

Drug Delivery and Controlled Release Systems

  • Application: Functionalized derivatives of 3-Isobutoxypropylamine are utilized in drug delivery systems. These derivatives react with specific agents to release bioactive molecules, like fluorophores and drugs, in a controlled manner, demonstrating their potential in drug delivery applications (Tu et al., 2018).

Corrosion Inhibition in Metallurgy

  • Application: In the field of metallurgy, 3-Isobutoxypropylamine derivatives are synthesized for corrosion inhibition, particularly for alloys like Al-Cu-Mg in acidic solutions. These compounds show promising results in protecting metals from corrosion, which is vital in various industrial applications (Du et al., 2018).

Environmental Applications

  • Application: In environmental chemistry, derivatives of 3-Isobutoxypropylamine are studied for their removal efficiency in water treatment processes, such as during ozonization. They are investigated for their degradation pathways, which is crucial for understanding their environmental impact and removal methods (Wang et al., 2017).

properties

IUPAC Name

3-(2-methylpropoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2)6-9-5-3-4-8/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJGIEGOYWEWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186577
Record name 3-Isobutoxypropylamine
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Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutoxypropylamine

CAS RN

32923-88-9
Record name 3-(2-Methylpropoxy)-1-propanamine
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Record name 3-Isobutoxypropylamine
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Record name 32923-88-9
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Record name 3-Isobutoxypropylamine
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Record name 3-isobutoxypropylamine
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Record name 3-Isobutoxypropylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Petersen, D Lewe - Tattooed Skin and Health, 2015 - library.oapen.org
… Typical compounds for organic surface treatments are polyethylenoxide, Tinuvin® 1130, dioctylphtalate, 3-isobutoxypropylamine or polydimethylsiloxane. Most tattoo ink producers don’…
Number of citations: 21 library.oapen.org
I Schreiver - 2018 - refubium.fu-berlin.de
… Organic surface coatings might be composed of polyethylenoxide, dioctylphthalate, 3-isobutoxypropylamine or polydimethylsiloxane38. In order to achieve the proper suspension of the …
Number of citations: 5 refubium.fu-berlin.de

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